3-(Acetylthio)-2-methylfuran

Description

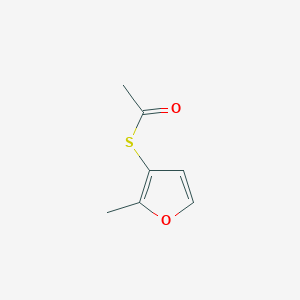

Structure

3D Structure

Properties

IUPAC Name |

S-(2-methylfuran-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFIBPDAGFGLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069047 | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brownish liquid; roasted meat aroma | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water,slightly soluble in heptane, soluble in tri-acetin, Miscible at room temperature (in ethanol) | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.159 | |

| Record name | 2-Ethanethoic acid, S-(2-methyl-3-furanyl) ester | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1001/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55764-25-5 | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55764-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055764255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanethioic acid, S-(2-methyl-3-furanyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-methyl-3-furyl) ethanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ACETYLTHIO)-2-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7277JEE7AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(Acetylthio)-2-methylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: 3-(Acetylthio)-2-methylfuran

Physicochemical Profile and Synthetic Utility in Flavor Chemistry

Executive Summary

3-(Acetylthio)-2-methylfuran (CAS 55764-25-5), also known as 2-methyl-3-furanthiol acetate, represents a critical high-impact aroma chemical in the flavor and fragrance industry.[1][2][3] Functioning primarily as a latent flavor precursor , this thioester provides a stable delivery system for 2-methyl-3-furanthiol (MFT), one of the most potent "meaty" odorants known. Unlike the free thiol, which is highly susceptible to oxidation and disulfide formation, the acetylated derivative offers superior chemical stability during storage and processing, releasing the active savory notes only upon thermal treatment or enzymatic hydrolysis. This guide details the physicochemical properties, synthesis, and reaction mechanisms defining its utility.

Physicochemical Characterization

The compound is a thioester of the furan series. Its lipophilicity allows for excellent solubility in organic carriers (triacetin, ethanol) while maintaining low water solubility, making it ideal for fat-based flavor systems.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | S-(2-methylfuran-3-yl) ethanethioate | PubChem [1] |

| CAS Number | 55764-25-5 | Common Chemistry [2] |

| FEMA Number | 3973 | FEMA [3] |

| Molecular Formula | C7H8O2S | PubChem [1] |

| Molecular Weight | 156.20 g/mol | PubChem [1] |

| Boiling Point | 222–224 °C @ 760 mmHg | TGSC [4] |

| Density | 1.140 – 1.159 g/mL (25 °C) | JECFA [5] |

| LogP (Octanol/Water) | 1.70 – 2.5 (Estimated) | TGSC [4] |

| Flash Point | > 100 °C (Estimated) | TGSC [4] |

| Organoleptic Profile | Roasted meat, sulfurous, beefy, chicken, bacon | FEMA [3] |

Synthetic Methodologies

The industrial synthesis of this compound is designed to maximize yield while minimizing the oxidation of the sulfur intermediate. The primary route involves the acetylation of 2-methyl-3-furanthiol.

2.1 Reaction Mechanism (Route A: Thiol Acetylation)

The synthesis proceeds via nucleophilic acyl substitution. The nucleophilic sulfur atom of 2-methyl-3-furanthiol attacks the carbonyl carbon of acetic anhydride. A base (typically pyridine or sodium acetate) acts as a catalyst to neutralize the acetic acid by-product and drive the equilibrium forward.

Figure 1: Synthetic Pathway

Caption: Nucleophilic acyl substitution of 2-methyl-3-furanthiol with acetic anhydride to yield the thioester.

2.2 Experimental Protocol (Standard Acetylation)

Note: This protocol requires a fume hood due to the potent odor of furanthiols.

-

Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, charge 0.1 mol of 2-methyl-3-furanthiol and 50 mL of dichloromethane (DCM) .

-

Base Addition: Add 0.11 mol of Pyridine (or Triethylamine) to the solution. Cool the mixture to 0–5 °C using an ice bath to control the exotherm.

-

Acylation: Dropwise add 0.11 mol of Acetic Anhydride over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor via TLC or GC-MS for the disappearance of the thiol peak.

-

Work-up: Quench with 50 mL of ice-cold water. Separate the organic layer.[4] Wash the organic phase sequentially with:

-

10% HCl (to remove excess pyridine).

-

Saturated NaHCO3 (to remove acetic acid).

-

Brine (saturated NaCl).

-

-

Purification: Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation (approx. 80–85 °C @ 10 mmHg) to obtain a clear to pale yellow liquid.

Chemical Reactivity & Stability[7]

3.1 Hydrolytic Activation

The thioester bond is the functional core of this molecule. It is relatively stable at neutral pH and ambient temperature, which prevents the "skunky" or "over-sulfured" notes often associated with free thiols during storage. Upon heating (cooking conditions) or exposure to moisture/enzymes, the bond hydrolyzes.

This hydrolysis releases the 2-methyl-3-furanthiol , which has an odor threshold in the parts-per-trillion (ppt) range, providing the authentic "roasted meat" profile.

3.2 Oxidation Resistance

Free furanthiols rapidly dimerize to disulfides (e.g., bis(2-methyl-3-furyl) disulfide) in the presence of air, altering the flavor profile from "meaty" to "garlic/burnt." The acetyl group protects the sulfur atom from oxidation, effectively "caging" the radical mechanism until release is triggered.

Sensory & Biological Interface

4.1 Odor Threshold and Character

-

Threshold: ~0.005–0.01 ppb (water) for the hydrolyzed thiol; the acetate itself has a higher threshold but acts as a reservoir.

-

Character: At high concentrations (>10 ppm), it exhibits sulfury/burnt notes. At use levels (<1 ppm), it provides savory, umami-enhancing, and roasted beef nuances.

4.2 Metabolic Fate

Ingestion of the flavor compound leads to enzymatic hydrolysis in the saliva and gastrointestinal tract, driven by esterases.

Figure 2: Metabolic/Hydrolytic Pathway

Caption: Enzymatic hydrolysis pathway converting the precursor into the active sensory ligand.

Safety & Regulatory Status

-

FEMA GRAS: Assessed as Generally Recognized As Safe (GRAS) under FEMA #3973 [3].

-

JECFA Evaluation: Evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2002.[2] Concluded: "No safety concern at current levels of intake when used as a flavouring agent" [5].[2]

-

Handling:

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).

-

PPE: Chemical-resistant gloves and organic vapor respirator are mandatory during synthesis due to the potency of the thiol byproduct if hydrolysis occurs accidentally.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108765, this compound. Retrieved from [Link]

-

American Chemical Society. CAS Common Chemistry: this compound.[1] Retrieved from [Link][5]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3973.[2] Retrieved from [Link]

-

The Good Scents Company. This compound Material Safety Data Sheet & Properties. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][6] Evaluation of Certain Food Additives: 2-Methyl-3-furanthiol acetate. WHO Food Additives Series 50.[6][7] Retrieved from [Link]

Sources

- 1. China 3-ï¼Acetylthio)-2-methylfuranï¼CAS#55764-25-5ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. This compound | C7H8O2S | CID 108765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-(2-methyl-3-furyl) ethane thioate, 55764-25-5 [thegoodscentscompany.com]

- 4. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 5. This compound | 55764-25-5 | Benchchem [benchchem.com]

- 6. femaflavor.org [femaflavor.org]

- 7. femaflavor.org [femaflavor.org]

Technical Profile: S-(2-Methylfuran-3-yl) Ethanethioate

Synonyms: 2-Methyl-3-furanthiol acetate; FEMA 3973; 3-Acetylthio-2-methylfuran.[1][2][3][4]

Chemical Identity & Structural Analysis

S-(2-Methylfuran-3-yl) ethanethioate is a high-impact sulfur-containing volatile utilized primarily in the formulation of savory flavor profiles (roasted meat, chicken, and coffee).[4] Structurally, it is a thioester formed between acetic acid and 2-methyl-3-furanthiol.[4]

Unlike oxygen esters, the thioester linkage (

IUPAC Nomenclature Breakdown

The IUPAC name S-(2-methylfuran-3-yl) ethanethioate is derived via Rule C-514 for thioesters:

-

S- : Indicates the substituent is attached to the sulfur atom of the thiocarboxyl group.[4]

-

(2-methylfuran-3-yl) : The radical derived from 2-methylfuran, attached at the 3-position.[4][5]

-

Ethanethioate : The parent acid component is ethanoic acid (acetic acid), modified to "thioate" to denote the

substitution in the ester linkage.[4]

Physicochemical Data

| Property | Value |

| CAS Number | 55764-25-5 |

| FEMA Number | 3973 |

| Molecular Formula | |

| Molecular Weight | 156.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Flash Point | ~60°C |

| LogP (Predicted) | 1.85 |

| Odor Threshold | Very low (ppb range); distinct meaty/roasted note upon hydrolysis |

Synthetic Pathways

The synthesis of S-(2-methylfuran-3-yl) ethanethioate typically proceeds via the acylation of 2-methyl-3-furanthiol .[4] This route is preferred in laboratory settings for its high yield and purity, avoiding the complex mixtures often seen in ring-closure synthesis.[4]

Reaction Logic

The nucleophilic sulfur of the furanthiol attacks the electrophilic carbonyl of an acetylating agent (Acetyl Chloride or Acetic Anhydride).[4] A base (Pyridine or Triethylamine) is employed to scavenge the generated acid (HCl or AcOH) and drive the equilibrium forward.[4]

Figure 1: Acylation pathway for the synthesis of S-(2-methylfuran-3-yl) ethanethioate.[4]

Experimental Protocol: Acylation via Acetyl Chloride

Note: All steps must be performed in a fume hood due to the potent stench of furanthiols.[4]

-

Preparation : Charge a 3-neck round-bottom flask with 2-methyl-3-furanthiol (1.0 eq) and anhydrous Dichloromethane (DCM) . Cool to 0°C under an inert Nitrogen atmosphere to prevent oxidation of the thiol to the disulfide.[4]

-

Base Addition : Add Triethylamine (1.2 eq) dropwise. The slight excess ensures complete neutralization of HCl.

-

Acylation : Add Acetyl Chloride (1.1 eq) dropwise via a syringe pump over 30 minutes. Maintain temperature <5°C to minimize side reactions (e.g., polymerization of the furan ring).

-

Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS.[4]

-

Workup : Quench with ice water. Wash the organic phase with saturated

(to remove residual acid) and Brine. Dry over -

Purification : Concentrate under reduced pressure. Purify via vacuum distillation (boiling point approx. 225-235°C at atm, significantly lower under vacuum) to obtain the pure thioester.[4]

Reactivity & Mechanism: The "Pro-Flavor" Release

The commercial value of S-(2-methylfuran-3-yl) ethanethioate lies in its latent reactivity.[4] It acts as a stable precursor that releases the volatile, high-impact 2-methyl-3-furanthiol upon hydrolysis (enzymatic or thermal).[4]

Mechanism: Base-Catalyzed Hydrolysis

In food matrices or biological systems, water or hydroxide ions attack the thioester carbonyl.[4] Because the thiolate ion (

Figure 2: Hydrolytic release mechanism of the active furanthiol flavor compound.

Stability Considerations

-

pH Sensitivity: Stable in neutral/slightly acidic media. Rapidly hydrolyzes in alkaline environments (pH > 8).

-

Thermal Stability: Moderately stable at room temperature but degrades under high-heat cooking conditions (Maillard reaction temperatures), releasing the thiol which then participates in further browning reactions.[4]

Applications & Regulatory Status

Flavor Industry

This molecule functions as a top-note booster in savory flavors.[4]

-

Use Level: Typically 0.05 – 2.0 ppm in finished products.

-

Profile: Adds "roasted," "grilled," and "sulfurous" depth to soups, gravies, and meat substitutes.[4]

-

Advantage: It is less prone to oxidation than the free thiol, allowing for longer shelf-life in flavor concentrates.[4]

Pharmaceutical Intermediates

Furan-3-yl derivatives are explored in medicinal chemistry for their ability to act as bioisosteres in various heterocyclic drugs.[4] The thioester moiety can serve as a protected thiol in synthetic sequences requiring furan functionalization.

Safety & Handling

Warning: Furan derivatives can exhibit toxicity, and thiols are potent sensory irritants.[4]

-

Handling: All manipulation must occur in a well-ventilated fume hood.

-

Decontamination: Glassware contaminated with thioesters/thiols should be soaked in a dilute bleach solution (

) to oxidize the sulfur species to odorless sulfonates before washing. -

Toxicology: While FEMA GRAS (Generally Recognized As Safe) for flavor use, high concentrations are irritating to eyes and respiratory systems.[4]

References

-

The Good Scents Company. (2024). S-(2-methyl-3-furyl) ethanethioate (CAS 55764-25-5) Profile.[1][2][3][4][5][6]Link[4]

-

National Institute of Standards and Technology (NIST). (2023). S-(2-methyl-3-furyl)-ethanethioate Mass Spectrum & Properties.Link[4]

-

PubChem. (2024). Ethanethioic acid, S-(2-methyl-3-furanyl) ester.[1][2][3][4][5][6] National Library of Medicine. Link[4]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library (FEMA 3973).Link[4]

-

IUPAC. (1979). Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H.[4] (Rule C-514: Thiocarboxylic Acids).[4] Pergamon Press.

Sources

- 1. 2-Methylfuran-3-Thiol Acetate manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. 2-Methylfuran-3-thiol acetate | 55764-25-5 [chemicalbook.com]

- 3. S-(2-methyl-3-furyl) ethane thioate, 55764-25-5 [thegoodscentscompany.com]

- 4. CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]

- 5. S-(2-Methyl-3-furyl) ethanethioate | CAS#:55764-25-5 | Chemsrc [chemsrc.com]

- 6. s-(2-methyl-3-furyl)-ethanethioate [webbook.nist.gov]

An In-Depth Technical Guide to 3-(Acetylthio)-2-methylfuran for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(Acetylthio)-2-methylfuran (CAS No. 55764-25-5), a sulfur-containing furan derivative. While primarily recognized for its role as a potent aroma compound, its structural motifs—the furan ring and the thioester group—suggest a broader potential in synthetic chemistry and medicinal research. This document synthesizes available data and provides expert insights into its physicochemical properties, synthesis, analytical characterization, reactivity, and potential applications, tailored for professionals in research and development.

Core Molecular and Physicochemical Profile

This compound, also known by its IUPAC name S-(2-methylfuran-3-yl) ethanethioate, is an organic compound that merges the heterocyclic aromaticity of furan with the reactivity of a thioester.[1] This unique combination is central to its properties and potential utility.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂S | [2] |

| Molecular Weight | 156.20 g/mol | [2][3] |

| CAS Number | 55764-25-5 | [2] |

| InChIKey | PQFIBPDAGFGLBY-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application. This compound is typically a liquid at room temperature with a distinct, potent aroma.

| Property | Value | Source(s) |

| Appearance | White to light yellow/orange clear liquid | [4] |

| Odor | Roasted meat, sulfurous, nutty | [4][5] |

| Boiling Point | 225-235 °C | [4] |

| Flash Point | 60 °C | [4] |

| Density | ~1.15 g/mL | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and triacetin | [2] |

Synthesis and Manufacturing

While detailed, peer-reviewed synthesis procedures for this compound are not abundant in academic literature, a scientifically sound and logical pathway can be constructed based on established organic chemistry principles. The synthesis is best approached as a two-stage process: first, the formation of the key intermediate, 2-methyl-3-furanthiol, followed by its acetylation.

Proposed Synthetic Pathway

This pathway represents a plausible and efficient method for laboratory-scale synthesis, designed for high yield and purity.

Caption: Proposed two-stage synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Stage 1: Synthesis of 2-Methyl-3-furanthiol (Precursor)

-

Rationale: This stage utilizes a directed ortho-metalation approach. The oxygen atom in 2-methylfuran directs the lithiation to the adjacent C5 position. However, for substitution at the C3 position, a more elaborate strategy or starting material is often required. A common route involves the reaction of 2-methylfuran with a strong base like n-butyllithium followed by quenching with elemental sulfur to form the thiolate, which is then protonated.[6]

-

Procedure:

-

Dissolve 2-methylfuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Nitrogen or Argon) and cool the solution to -78 °C.

-

Add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir for 1-2 hours.

-

Add elemental sulfur (S₈, 1.2 eq) portion-wise, ensuring the temperature remains low. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an acidic workup by adding dilute hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2-3).

-

Extract the aqueous layer with diethyl ether or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude 2-methyl-3-furanthiol via vacuum distillation.

-

Stage 2: Acetylation to form S-(2-methylfuran-3-yl) ethanethioate

-

Rationale: The conversion of the thiol to a thioester is a standard acetylation reaction. Acetic anhydride is an effective and readily available acetylating agent. A mild base like pyridine is used to catalyze the reaction and neutralize the acetic acid byproduct.[7]

-

Procedure:

-

Dissolve the purified 2-methyl-3-furanthiol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or THF.

-

Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product, this compound, by vacuum distillation or column chromatography on silica gel.

-

Analytical and Spectroscopic Characterization

For research and quality control, robust analytical methods are essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for both identification and quantification. Spectroscopic data provides the definitive structural confirmation.

Quantitative Analysis by GC-MS

-

Rationale: The volatility of this compound makes it an ideal candidate for GC analysis. Coupling with a mass spectrometer provides high sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.[8][9] This is crucial for analysis in complex matrices like food products or biological samples.

-

Sample Preparation (General Protocol):

-

For liquid samples (e.g., biological fluids, beverages), a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed. Headspace analysis is also highly effective.[8]

-

For solid samples, homogenization followed by solvent extraction (e.g., with dichloromethane or ethyl acetate) is necessary.

-

An internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) should be added at the beginning of the preparation to correct for extraction inefficiency and injection variability.

-

-

Instrumentation and Conditions:

-

GC System: Agilent GC or equivalent.

-

Column: A mid-polarity column such as a DB-5ms or HP-5MS (30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold for 5 min.

-

Inlet: Splitless mode, 250 °C.

-

MS System: Triple Quadrupole Mass Spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: MRM for quantification. Two to three transitions should be monitored for confirmation.

-

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

Furan Protons: Two signals in the aromatic region (~6.0-7.5 ppm), appearing as doublets. The proton at C5 will likely be further downfield than the proton at C4.

-

Methyl Protons (on Furan): A singlet around ~2.2-2.5 ppm.

-

Acetyl Protons: A sharp singlet around ~2.3-2.6 ppm.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal in the far downfield region, characteristic of thioesters (~190-200 ppm).

-

Furan Carbons: Four signals in the aromatic/olefinic region (~110-150 ppm). The carbon attached to the sulfur (C3) and the carbon attached to the methyl group (C2) will be distinct from the C4 and C5 carbons.

-

Methyl Carbon (on Furan): A signal in the aliphatic region (~10-15 ppm).

-

Acetyl Carbon: A signal around ~30 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Thioester): A strong, sharp absorption band around 1690-1710 cm⁻¹ . This is a key diagnostic peak.

-

C-H Stretch (Aromatic/Furan): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic/Methyl): Signals just below 3000 cm⁻¹.

-

C-O-C Stretch (Furan): Bands in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Rationale: Under electron ionization (EI), the molecule will fragment in a predictable manner. The primary fragmentation points are the labile thioester bond and cleavage of the furan ring.

-

Proposed Fragmentation Pathway:

-

Caption: Proposed EI mass spectrometry fragmentation of this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its two primary functional groups: the electron-rich furan ring and the electrophilic thioester.

-

Furan Ring Reactivity: The furan ring is aromatic but less so than benzene, making it susceptible to electrophilic aromatic substitution, primarily at the C5 position (para to the oxygen and ortho to the methyl group).[10] The electron-donating methyl group at C2 and the sulfur at C3 will influence the regioselectivity of such reactions. The ring can also participate as a diene in Diels-Alder reactions under certain conditions.

-

Thioester Reactivity: The thioester bond is a key functional handle. It is more reactive towards nucleophiles than a standard ester.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 2-methyl-3-furanthiol and acetic acid. This reaction is significant as the thiol precursor has an intense meaty aroma.[6]

-

Nucleophilic Acyl Substitution: The acetyl group can be displaced by other nucleophiles (e.g., amines to form amides, alcohols to form esters), making it a useful acylating agent or a protecting group for the thiol.

-

Biological Activity and Drug Development Potential

While there is a lack of direct pharmacological studies on this compound, its structural components are present in many biologically active molecules. This provides a strong rationale for its investigation in drug discovery programs.[10]

-

Furan as a Pharmacophore: The furan nucleus is a well-established scaffold in medicinal chemistry, found in drugs with antibacterial, anti-inflammatory, and anticancer properties.[10][11]

-

Antimicrobial Potential: A recent study on novel 2-methyl-3-furyl sulfide derivatives (structurally similar compounds) demonstrated antimicrobial activity against several foodborne pathogens, including E. coli, S. aureus, and L. monocytogenes.[12] This suggests that the 2-methyl-3-thiofuranyl core of the title compound could be a promising starting point for the development of new antimicrobial agents.

-

Enzymatic Interactions: Thioesters are central to biochemistry (e.g., Acetyl-CoA). This molecule could potentially act as a substrate, inhibitor, or probe for enzymes that process thioesters. The enzymatic hydrolysis of the thioester to release the potent thiol, 2-methyl-3-furanthiol, could be explored as a pro-drug or targeted release strategy.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Proper handling procedures are mandatory.

-

Hazard Identification: this compound is classified as an irritant.

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.[4]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is below 15°C.

-

Store away from strong oxidizing agents, strong acids, and strong bases.[13]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

References

-

Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. (n.d.). National Institutes of Health. Retrieved February 7, 2026, from [Link]

- CN102702143B - Method for preparing 2-acetylfuran. (n.d.). Google Patents.

-

S-(2-methyl-3-furyl) ethane thioate, 55764-25-5. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

This compound | C7H8O2S | CID 108765. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2021). MDPI. Retrieved February 7, 2026, from [Link]

-

Furan - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 7, 2026, from [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved February 7, 2026, from [Link]

- CN108440457B - Preparation method and application of 2-methyltetrahydrofuran-3-thiol. (n.d.). Google Patents.

-

Synthesis of new fragrances from 2-methylfuran. Part I. (2016). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. (n.d.). Shimadzu. Retrieved February 7, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2022). MDPI. Retrieved February 7, 2026, from [Link]

-

2-acetyl-3-methylfuran, 13101-45-6. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

Simultaneous Detection of Eight Prohibited Flavor Compounds in Foodstuffs Using Gas Chromatography–Tandem Mass Spectrometry. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Some compounds whose mass spectra contain the fragment ion [M-H] + or... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Heterocyclic Oxygen-Containing Aroma Chemicals. (n.d.). Perfumer & Flavorist. Retrieved February 7, 2026, from [Link]

-

Validation of the MRM pesticides from the Working Document SANCO/12745/2013. (2017). Retrieved February 7, 2026, from [Link]

-

Synthesis of new fragrances from 2-methylfuran. Part III. (2014). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Ethanethioic acid, S-(2-methyl-3-furanyl) ester. (2018). SIELC Technologies. Retrieved February 7, 2026, from [Link]

-

S-(2-methyl-3-furyl) ethane thioate, 55764-25-5. (n.d.). The Good Scents Company. Retrieved February 7, 2026, from [Link]

-

13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0247732). (n.d.). NP-MRD. Retrieved February 7, 2026, from [Link]

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Acylation using an anhydride. (2020). YouTube. Retrieved February 7, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

-

3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2011). MDPI. Retrieved February 7, 2026, from [Link]

Sources

- 1. CAS 55764-25-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H8O2S | CID 108765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. S-(2-methyl-3-furyl) ethane thioate, 55764-25-5 [thegoodscentscompany.com]

- 4. 2-Methylfuran-3-thiol acetate | 55764-25-5 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 7. mdpi.com [mdpi.com]

- 8. shimadzu.com [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | 55764-25-5 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. furan.com [furan.com]

Precursors for 3-(Acetylthio)-2-methylfuran synthesis

An In-depth Technical Guide on the Core Precursors for 3-(Acetylthio)-2-methylfuran Synthesis

Authored by Gemini, Senior Application Scientist

Abstract

This compound is a volatile sulfur compound of paramount importance in the flavor and fragrance industry, prized for its potent meaty and roasted aroma profile. Its synthesis is a critical area of study for food scientists and organic chemists aiming to produce nature-identical flavor molecules. This technical guide provides a comprehensive overview of the primary precursors and synthetic strategies for this compound. We will explore both biomimetic pathways, such as the Maillard reaction, and targeted organic synthesis routes. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, offering detailed protocols, mechanistic insights, and the causal reasoning behind experimental choices to guide researchers in this field.

Introduction: The Chemical and Sensory Significance of this compound

This compound, also known by its systematic name S-(2-methyl-3-furanyl) ethanethioate, is a key impact compound in the aroma of cooked meat.[1] Its structure, featuring a 2-methylfuran core with an acetylthio group at the 3-position, is responsible for its characteristic sensory properties.[2] The compound is naturally formed during the thermal processing of foods, primarily through the Maillard reaction between reducing sugars and sulfur-containing amino acids like cysteine, or via the degradation of thiamine (Vitamin B1).[3] Understanding the precursors that lead to its formation is essential not only for synthesizing it as a flavoring agent but also for controlling and enhancing desirable flavor development during food processing.

This guide will focus on the two main precursor categories: those involved in biomimetic Maillard-type reactions and those utilized in controlled organic synthesis.

Core Precursors and Mechanistic Considerations

The synthesis of this compound fundamentally requires the assembly of a 2-methylfuran ring and the introduction of a sulfur-containing functional group, which is then acetylated. The choice of precursors dictates the entire synthetic strategy.

Furan Ring Precursors

The furan backbone is the molecular scaffold. In food systems and biomimetic models, it is generated from the degradation of carbohydrates. In targeted synthesis, a pre-formed furan derivative is the logical starting point.

-

Carbohydrates (Reducing Sugars): In the context of the Maillard reaction, reducing sugars are the primary source of the furan ring. Pentoses (e.g., xylose, ribose) are known to be significantly more effective precursors for 2-methyl-3-furanthiol than hexoses (e.g., glucose, rhamnose), although hexoses also produce significant yields.[4] During heating, these sugars undergo dehydration and cyclization to form furanic intermediates.

-

2-Methylfuran: For a direct and controlled chemical synthesis, 2-methylfuran is the most logical starting material.[1][3] It is a commodity chemical that can be produced on an industrial scale from the catalytic hydrogenation of furfural, which itself is derived from lignocellulosic biomass.[5][6][7] Using 2-methylfuran allows the synthesis to bypass the complex and often low-yielding sugar degradation steps.

Sulfur Donor Precursors

The introduction of sulfur is the most critical and challenging step. The choice of sulfur source is intimately linked to the chosen pathway.

-

Cysteine: This sulfur-containing amino acid is the quintessential sulfur donor in the Maillard reaction.[8][9] Upon heating, it degrades to release hydrogen sulfide (H₂S), which is highly reactive and readily incorporates into the carbohydrate degradation products to form thiols like 2-methyl-3-furanthiol.[4]

-

Thiamine (Vitamin B1): Thiamine is another crucial precursor in food systems. Its thermal degradation can also lead to the formation of 2-methyl-3-furanthiol and other important sulfur-containing flavor compounds.[3][10]

-

Elemental Sulfur (S₈) or Thiolating Agents: In a direct organic synthesis approach starting from 2-methylfuran, a more controlled sulfur source is required. This typically involves activating the furan ring, for instance via lithiation, followed by quenching with elemental sulfur or another electrophilic sulfur reagent.

Acetyl Group Donor

The final step in the synthesis is the acetylation of the intermediate thiol, 2-methyl-3-furanthiol.

-

Acetyl Chloride or Acetic Anhydride: These are standard, highly efficient acetylating agents used in organic synthesis. They react readily with the thiol group of 2-methyl-3-furanthiol to form the final thioester product, this compound.

Synthetic Pathways: From Biomimicry to Targeted Synthesis

We will now detail two distinct pathways, highlighting the logic behind each approach.

Pathway I: Biomimetic Synthesis via the Maillard Reaction

This pathway emulates the formation of the target compound in food. It is less a "synthesis" in the traditional sense and more a controlled generation within a complex reaction matrix. The primary goal in a laboratory setting is often to study the mechanism of formation.

Causality and Trustworthiness: This approach is grounded in decades of food chemistry research.[11] The reaction between a pentose like xylose and cysteine is a well-established model system for producing meaty flavors.[4][10] The process is self-validating in that it reliably generates the characteristic aroma profile, which can then be analyzed by techniques like GC-MS to confirm the presence of the target compound.[12]

Caption: Workflow for the targeted organic synthesis of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the pathways described above.

Protocol 1: Maillard Reaction Model System

This protocol is designed to generate 2-methyl-3-furanthiol, the direct precursor, which can then be isolated and acetylated.

Materials:

-

D-Xylose

-

L-Cysteine

-

Phosphate Buffer (0.5 M, pH 5.5)

-

Dichloromethane (DCM)

-

Acetyl Chloride

-

Triethylamine (TEA)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

High-pressure stainless-steel reactor

Procedure:

-

Reaction Setup: In a 250 mL high-pressure reactor, dissolve D-xylose (15.0 g, 0.1 mol) and L-cysteine (12.1 g, 0.1 mol) in 100 mL of phosphate buffer (0.5 M, pH 5.5).

-

Thermal Reaction: Seal the reactor and heat the mixture to 140°C for 1 hour with vigorous stirring.

-

Cooling and Extraction: Safely cool the reactor to room temperature. Transfer the dark brown reaction mixture to a separatory funnel and extract with DCM (3 x 75 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (30°C) to minimize loss of volatile products. The resulting crude oil contains 2-methyl-3-furanthiol.

-

Acetylation: Redissolve the crude oil in 100 mL of fresh DCM and cool the solution in an ice bath. Add triethylamine (15.3 mL, 0.11 mol) followed by the dropwise addition of acetyl chloride (7.8 mL, 0.11 mol).

-

Reaction Quench: Allow the reaction to stir for 1 hour while warming to room temperature. Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution.

-

Final Workup: Separate the organic layer, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the final product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary (Protocol 1)

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume |

|---|---|---|---|

| D-Xylose | 150.13 | 0.1 | 15.0 g |

| L-Cysteine | 121.16 | 0.1 | 12.1 g |

| Phosphate Buffer | - | - | 100 mL |

| Triethylamine | 101.19 | 0.11 | 15.3 mL |

| Acetyl Chloride | 78.50 | 0.11 | 7.8 mL |

Protocol 2: Targeted Synthesis from 2-Methylfuran (Proposed)

This protocol outlines a controlled, multi-step synthesis suitable for a standard organic chemistry laboratory.

Materials:

-

2-Methylfuran

-

N-Bromosuccinimide (NBS)

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Elemental Sulfur (S₈)

-

Sodium Borohydride (NaBH₄)

-

Acetyl Chloride

-

Dry Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Bromination: Dissolve 2-methylfuran (8.21 g, 0.1 mol) in 200 mL of dry THF. Cool to 0°C and add NBS (17.8 g, 0.1 mol) portion-wise over 30 minutes. Stir at 0°C for 2 hours. Monitor by TLC/GC-MS for the formation of 3-bromo-2-methylfuran.

-

Lithiation: In a separate flame-dried flask under an inert argon atmosphere, cool the crude bromofuran solution to -78°C. Add n-BuLi (44 mL of 2.5 M solution, 0.11 mol) dropwise via syringe, maintaining the temperature below -70°C. Stir for 45 minutes.

-

Sulfenylation: Add finely powdered elemental sulfur (3.5 g, 0.11 mol) in one portion to the lithiated furan solution. The dark color should dissipate. Allow the mixture to slowly warm to room temperature and stir for 2 hours.

-

Reduction to Thiol: Cool the mixture back to 0°C and carefully add methanol (20 mL) followed by the portion-wise addition of sodium borohydride (4.2 g, 0.11 mol). Stir for 1 hour at room temperature.

-

Acidic Workup: Quench the reaction by slowly pouring it into 200 mL of ice-cold 1 M HCl. Extract the product with Et₂O (3 x 100 mL). Dry the combined organic layers over MgSO₄ and concentrate carefully to yield crude 2-methyl-3-furanthiol.

-

Acetylation: Redissolve the crude thiol in 150 mL of Et₂O, cool to 0°C, and add acetyl chloride (8.6 mL, 0.12 mol). Stir for 1.5 hours at room temperature.

-

Final Workup and Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 75 mL) and brine (75 mL). Dry over MgSO₄, concentrate, and purify by flash column chromatography (hexane/ethyl acetate) to yield pure this compound.

Quantitative Data Summary (Protocol 2)

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume |

|---|---|---|---|

| 2-Methylfuran | 82.10 | 0.1 | 8.21 g |

| N-Bromosuccinimide | 177.98 | 0.1 | 17.8 g |

| n-Butyllithium (2.5 M) | 64.06 | 0.11 | 44 mL |

| Elemental Sulfur | 32.06 | 0.11 | 3.5 g |

| Sodium Borohydride | 37.83 | 0.11 | 4.2 g |

| Acetyl Chloride | 78.50 | 0.12 | 8.6 mL |

Conclusion

The synthesis of this compound can be approached from two distinct philosophical standpoints. The biomimetic Maillard reaction pathway, using precursors like xylose and cysteine, is invaluable for understanding flavor formation in food but is less practical for bulk synthesis due to its complexity and low yields. In contrast, a targeted organic synthesis beginning with a precursor like 2-methylfuran offers a controlled, scalable, and high-yielding route suitable for producing analytical standards and commercial flavorings. The choice of precursors is the defining factor that sets the stage for the entire synthetic endeavor, and a thorough understanding of the underlying chemical mechanisms is crucial for success.

References

-

PrepChem. (n.d.). Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. Retrieved from PrepChem.com. URL: [Link]

-

MDPI. (2018). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from mdpi.com. URL: [Link]

- Google Patents. (n.d.). US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. Retrieved from patents.google.com.

-

MDPI. (2019). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from mdpi.com. URL: [Link]

- Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran. Retrieved from patents.google.com.

-

MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from mdpi.com. URL: [Link]

-

Request PDF. (n.d.). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from researchgate.net. URL: [Link]

-

Taylor & Francis Online. (2018). Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce. Retrieved from tandfonline.com. URL: [Link]

-

ResearchGate. (n.d.). Catalytic synthesis of renewable 2-methylfuran from furfural. Retrieved from researchgate.net. URL: [Link]

-

Perfumer & Flavorist. (2015). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Retrieved from perfumerflavorist.com. URL: [Link]

-

PMC. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Retrieved from ncbi.nlm.nih.gov. URL: [Link]

-

CONICET. (2023). methylfuran using. Retrieved from ri.conicet.gov.ar. URL: [Link]

-

ACS Publications. (2002). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Retrieved from pubs.acs.org. URL: [Link]

-

ODOWELL. (n.d.). 2-Methyl-3-Furanthiol manufacturers and suppliers in China. Retrieved from odowell.com. URL: [Link]

-

Request PDF. (n.d.). Recent advances in 2-methylfuran production via catalytic transfer hydrogenation of biomass-derived furfural. Retrieved from researchgate.net. URL: [Link]

Sources

- 1. 2-Methyl-3-Furanthiol manufacturers and suppliers in China - ODOWELL [odowell.com]

- 2. CAS 55764-25-5: this compound | CymitQuimica [cymitquimica.com]

- 3. 2-Methyl-3-furanthiol | 28588-74-1 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | 55764-25-5 | Benchchem [benchchem.com]

Introduction: The Potent Aroma of a Sulfur-Containing Furan

An In-Depth Technical Guide to the Natural Occurrence of 3-(Acetylthio)-2-methylfuran and its Precursor, 2-Methyl-3-furanthiol, in Food

Among the myriad of volatile compounds that constitute the flavor profile of thermally processed foods, sulfur-containing furans hold a place of prominence due to their exceptionally low odor thresholds and potent sensory characteristics. 2-Methyl-3-furanthiol (MFT), and its derivative this compound, are significant contributors to the desirable savory, meaty, and roasted aromas in a variety of food products.[1][2] MFT is renowned for its intense beef-like aroma.[3][4] These compounds are not typically present in raw ingredients but are generated during thermal processing through complex chemical reactions.[5][6][7]

This technical guide provides a comprehensive overview of the natural occurrence of this compound and its more extensively studied precursor, 2-methyl-3-furanthiol, in food. It delves into the primary formation pathways, details established analytical methodologies for their detection and quantification, and offers insights for researchers and scientists in the fields of food chemistry and flavor science.

Natural Occurrence in Food Matrices

2-Methyl-3-furanthiol and its derivatives are quintessential process flavors, formed when foods are subjected to heat. Their presence has been confirmed in a range of food items, where they contribute significantly to the characteristic aroma profile. The concentration of these compounds can vary widely depending on the food matrix, processing conditions (temperature and time), and the availability of precursors.

Key food categories where 2-methyl-3-furanthiol and related compounds are found include:

-

Meat Products: MFT is considered a key aroma compound in boiled beef and contributes to the flavor of other cooked meats like chicken and pork.[1][2] Its presence is a direct result of the thermal degradation of sulfur-containing amino acids and other precursors naturally present in meat.[1]

-

Coffee: The roasting of coffee beans provides the ideal conditions for the formation of a plethora of furan derivatives.[8][9] 2-Methyl-3-furanthiol and its related compounds contribute to the rich, roasted, and sometimes meaty notes in the complex aroma of coffee.[2][4]

-

Other Thermally Processed Foods: The Maillard reaction, a key formation pathway, is ubiquitous in the cooking of many foods.[10] Consequently, MFT and its derivatives have been identified in products such as soy sauce, beer, roasted nuts, and even canned tuna.[3][10]

The following table summarizes the occurrence of 2-methyl-3-furanthiol in various food products. Data for its acetylated form, this compound, is less commonly reported in the literature, as analytical focus is often on the more potent, free thiol.

| Food Product | Typical Concentration Range | Sensory Contribution | References |

| Cooked Beef | Trace to several ppb | Meaty, beef-broth | [1][2] |

| Roasted Coffee | Up to 100 ng/L in beverage | Roasted, savory notes | [4][11] |

| Canned Tuna | Present (qualitative) | Meaty, savory | [3] |

| Certain Wines | Up to 100 ng/L | Cooked meat, roasted | [4][11] |

Formation Pathways: The Chemistry of Flavor Generation

The generation of this compound and its precursor, 2-methyl-3-furanthiol, is predominantly a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating.

The primary precursors for the formation of MFT are:

-

Sulfur-containing amino acids: Cysteine is a crucial precursor, providing the necessary sulfur atom.[1]

-

Reducing sugars: Pentoses and hexoses, such as ribose and glucose, are common reactants.[1]

Another notable pathway is the thermal degradation of thiamine (Vitamin B1), which can also lead to the formation of MFT.[1]

The Maillard reaction pathway to 2-methyl-3-furanthiol can be summarized in the following key stages:

-

Condensation: A reducing sugar reacts with the amino group of cysteine to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.[12]

-

Amadori Rearrangement: The glycosylamine undergoes rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori product.

-

Degradation of the Amadori Product: The Amadori product degrades through various pathways, leading to the formation of highly reactive intermediates, including dicarbonyl compounds.

-

Strecker Degradation: The dicarbonyl compounds react with other amino acids in a process called Strecker degradation, producing aldehydes and alpha-aminoketones.

-

Formation of the Furan Ring and Sulfur Incorporation: Intermediates from the degradation of the Amadori product and Strecker degradation react further. The furan ring is formed, and the sulfur from cysteine is incorporated to yield 2-methyl-3-furanthiol.

The acetylated form, this compound, can be formed through subsequent reactions of MFT with acetyl-CoA or other acetyl donors in the food matrix, or it may arise from alternative formation pathways involving acetyl-containing precursors.

Analytical Methodologies for Detection and Quantification

The analysis of this compound and 2-methyl-3-furanthiol in food is challenging due to their high volatility, reactivity, and typically low concentrations.[13] The analytical workflow generally involves extraction and concentration from the food matrix, followed by separation and detection.

Commonly employed analytical techniques include:

-

Headspace-Solid Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds.[14] A fused-silica fiber coated with a stationary phase is exposed to the headspace above the food sample, where it adsorbs the volatile analytes. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the separation and identification of volatile flavor compounds.[15] The gas chromatograph separates the individual components of the volatile fraction, and the mass spectrometer provides mass spectral data that allows for their identification and quantification.[15]

-

Gas Chromatography-Olfactometry (GC-O): This technique combines gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a detector (like a mass spectrometer) and a sniffing port, allowing a trained panelist to assess the odor of each compound and identify those that are most aroma-active.[1]

Step-by-Step Experimental Protocol: HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of 2-methyl-3-furanthiol and its derivatives in a liquid food matrix (e.g., coffee brew).

-

Sample Preparation:

-

Accurately weigh 5-10 mL of the liquid sample into a 20 mL headspace vial.[15]

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog like d4-furan for general furan analysis, or a specific labeled standard for MFT if available) to each sample for quantification.[15]

-

Add a salt, such as sodium chloride, to the vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler with an agitator and a heater.

-

Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to facilitate the release of volatiles into the headspace.[13][15]

-

Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane fiber) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

-

-

GC-MS Analysis:

-

Automatically transfer the SPME fiber to the heated injection port of the GC-MS system.

-

Thermally desorb the analytes from the fiber onto the GC column.

-

Separate the compounds on a suitable capillary column (e.g., a DB-WAX or equivalent polar column).

-

Use a temperature program that effectively separates the target analytes from other volatile compounds.

-

Operate the mass spectrometer in scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[15]

-

-

Data Analysis:

-

Identify the target compounds by comparing their retention times and mass spectra with those of authentic reference standards.

-

Quantify the concentration of the analytes by constructing a calibration curve using the response ratio of the analyte to the internal standard.

-

Conclusion

This compound and its highly aromatic precursor, 2-methyl-3-furanthiol, are critical components of the flavor profile of many thermally processed foods. Their formation is intrinsically linked to the Maillard reaction and other heat-induced chemical transformations. Understanding the natural occurrence of these compounds, their formation pathways, and the analytical techniques for their detection is essential for flavor chemists, food scientists, and quality control professionals. The methodologies and information presented in this guide provide a solid foundation for further research into the complex and fascinating world of food flavor chemistry.

References

-

ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal... Retrieved from [Link]

-

PMC. (2024, May 7). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods. Retrieved from [Link]

-

Canadian Food Inspection Agency. (2023, May 29). Furan, 2-methylfuran and 3-methylfuran in Selected Foods - April 1, 2020 to March 31, 2021. Retrieved from [Link]

-

Canadian Food Inspection Agency. (2023, April 26). Furan, 2-methylfuran and 3-methylfuran in Selected Foods - April 1, 2013 to March 31, 2018. Retrieved from [Link]

-

PMC. (2024, September 6). Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients. Retrieved from [Link]

-

PubMed. (n.d.). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Retrieved from [Link]

-

ACS Publications. (2008, May 28). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Furan, 2-methylfuran and 3-methylfuran in coffee on the Canadian market. Retrieved from [Link]

-

Perfumer & Flavorist. (n.d.). Aroma Chemicals in Meat Flavors. Retrieved from [Link]

-

Wiley Online Library. (1988). Identification of 2-Methyl-3-Furanthiol in the Steam Distillate from Canned Tuna Fish. Retrieved from [Link]

-

ResearchGate. (2025, August 6). A Novel Method for Quantification of 2-Methyl-3-furanthiol and 2-Furanmethanethiol in Wines Made from Vitis vinifera Grape Varieties. Retrieved from [Link]

-

ScienceAsia. (2000). Production of Meat-Like Flavor. Retrieved from [Link]

-

JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

-

ACS Symposium Series. (n.d.). Synthetic Meat Flavors. Retrieved from [Link]

- Google Patents. (n.d.). CN1141296A - Preparation method of 2-methyl-3-methylthiofuran.

-

U.S. Food and Drug Administration. (2006, October 27). Determination of Furan in Foods. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. Retrieved from [Link]

-

PubMed. (n.d.). A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties. Retrieved from [Link]

-

ScienceDirect. (n.d.). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. Retrieved from [Link]

-

PMC. (2025, September 13). Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. Retrieved from [Link]

-

MDPI. (n.d.). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Retrieved from [Link]

-

ResearchGate. (2019, September 10). The Maillard Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. A novel method for quantification of 2-methyl-3-furanthiol and 2-furanmethanethiol in wines made from Vitis vinifera grape varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. researchgate.net [researchgate.net]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of Furan in Foods | FDA [fda.gov]

An In-Depth Technical Guide to 3-(Acetylthio)-2-methylfuran as a Flavoring Agent

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-(Acetylthio)-2-methylfuran, a pivotal sulfur-containing heterocyclic compound in the flavor and fragrance industry. Known for its potent and complex aroma profile, this molecule is instrumental in creating authentic savory, roasted, and meaty flavor profiles. This document delves into its chemical and physical characteristics, sensory attributes, natural origins, and synthetic pathways. Furthermore, it outlines its applications in flavor creation, details robust analytical methodologies for its quantification and quality control, and summarizes its global regulatory and safety status. This guide is intended for researchers, flavor chemists, and product development professionals seeking a deep, technical understanding of this high-impact aroma chemical.

Introduction

This compound (FEMA No. 3973, JECFA No. 1069) is a synthetic flavoring agent highly valued for its ability to impart desirable roasted and savory characteristics to food products.[1] Structurally, it features a furan ring, a core component in many aroma compounds generated during the thermal processing of food, substituted with a methyl group and a sulfur-containing acetylthio group.[2] It is the sulfur moiety, specifically the thioester, that is largely responsible for its powerful and distinctive meaty aroma.[3] The controlled application of this compound allows flavorists to replicate the complex notes associated with cooked meats, roasted coffee, and other thermally processed foods, making it an indispensable tool in the development of modern food products. Understanding its properties, from synthesis to sensory perception, is critical for its effective and safe use.

Chemical and Physical Properties

The unique organoleptic properties of this compound are a direct result of its chemical structure. The furan ring provides a foundational aromatic character, while the acetylthio group delivers the potent sulfur notes.[2]

Sources

The Aroma Profile of 3-(Acetylthio)-2-methylfuran: A Technical Guide for Researchers and Flavor Scientists

Abstract

This technical guide provides an in-depth exploration of the chemical and sensory characteristics of 3-(Acetylthio)-2-methylfuran, a potent sulfur-containing aroma compound. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development. It delves into the nuanced aroma profile of this molecule, its natural occurrence and formation pathways, detailed protocols for its synthesis and analysis, and its stability under various conditions. By synthesizing technical data with practical insights, this guide aims to be an essential resource for the effective understanding and application of this compound.

Introduction: The Significance of Sulfur-Containing Furans in Flavor Chemistry

Sulfur-containing compounds, though often present in trace amounts, are pivotal in defining the characteristic aromas of many food products. Within this class of compounds, furan derivatives with sulfur-containing substituents are of particular interest due to their exceptionally low odor thresholds and their significant contribution to the savory and meaty notes of cooked foods.[1] this compound, also known as S-(2-methyl-3-furyl) ethanethioate, is a prominent member of this group, valued for its complex and potent aroma profile.[2][3] This guide will provide a comprehensive overview of this impactful flavor molecule.

Unveiling the Aroma Profile of this compound

The aroma of this compound is predominantly characterized by its strong meaty and savory notes. However, a deeper sensory analysis reveals a more complex and concentration-dependent profile.

Organoleptic Properties:

At typical use levels, this compound imparts powerful and authentic meaty aromas, often described as roasted, beefy, and reminiscent of chicken or bacon.[2] In lower concentrations, more subtle and nuanced characteristics emerge, including nutty and even tropical fruit undertones, which can add complexity to a flavor formulation.[2] The presence of the acetylthio group introduces a sulfurous character, which is integral to its meaty profile.

Table 1: Sensory Descriptors for this compound

| Concentration Level | Primary Descriptors | Secondary Nuances |

| High | Roasted Meat, Beefy, Savory | Sulfurous, Slightly Burnt |

| Medium | Chicken, Bacon | Nutty, Umami |

| Low | Nutty, Tropical Fruit | Sweet, Slightly Eggy |

Source: Synthesized from multiple industry and scientific sources.[2]

Natural Occurrence and Formation Pathways

This compound and its precursor, 2-methyl-3-furanthiol, are naturally occurring compounds formed during the thermal processing of food.

The Maillard Reaction: A Primary Formation Pathway

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is the primary pathway for the formation of many important flavor compounds, including 2-methyl-3-furanthiol.[4][5] The key precursors for the formation of 2-methyl-3-furanthiol are cysteine (a sulfur-containing amino acid) and pentose sugars like ribose.[4][6][7]

The reaction is favored under neutral to slightly acidic conditions.[8] The formation of 2-methyl-3-furanthiol is significantly reduced at a higher pH.[8]

Figure 1: Simplified pathway of 2-methyl-3-furanthiol formation.

Occurrence in Food Products

Due to its formation through common cooking processes, this compound and related compounds have been identified in a variety of cooked foods, including:

-

Meat Products: Cooked beef, chicken, and pork.

-

Coffee: Roasted coffee beans.

-

Nuts: Roasted nuts, such as filberts.

-

Beer and Rum: As a result of fermentation and aging processes.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the acetylation of its precursor, 2-methyl-3-furanthiol. The following protocol is a representative method.

Figure 2: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-3-furanthiol in anhydrous dichloromethane.

-

Addition of Reagents: Cool the solution in an ice bath. Add triethylamine to the solution. From the dropping funnel, add a solution of acetyl chloride in anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation to obtain this compound as a pale yellow liquid.

Analytical Methodologies for Quantification

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis and quantification of this compound in complex food matrices. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique that allows for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix.[9][10]

Figure 3: Workflow for GC-MS analysis of this compound.

Detailed GC-MS Protocol:

-

Sample Preparation:

-

Homogenize 10 g of the food sample.

-

Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 5 mL of a saturated NaCl solution and an appropriate internal standard.

-

Seal the vial and incubate at 60°C for 15 minutes with agitation.

-

-

HS-SPME:

-